molecular formula C26H28N2O5 B12497159 Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12497159
M. Wt: 448.5 g/mol
InChI Key: APHZLIAURGHNIQ-UHFFFAOYSA-N
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Description

Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Preparation of 3-methoxynaphthalene-2-carboxylic acid: This can be synthesized through the Friedel-Crafts acylation of 3-methoxynaphthalene with a suitable acyl chloride.

    Formation of the amide bond: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is reacted with 2-amino-5-propylbenzoic acid to form the amide bond.

    Morpholine substitution: The resulting intermediate is then reacted with morpholine under suitable conditions to introduce the morpholin-4-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 3-methoxynaphthalene-2-carboxylic acid.

    Reduction: Formation of 3-methoxynaphthalene-2-ylamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-methoxynaphthalene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    2-amino-5-propylbenzoic acid: Another precursor used in the synthesis.

    Morpholine derivatives: Compounds containing the morpholine ring, which can have similar biological activities.

Uniqueness

Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its combination of aromatic and heterocyclic structures, which can confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

propyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C26H28N2O5/c1-3-12-33-26(30)21-17-20(8-9-23(21)28-10-13-32-14-11-28)27-25(29)22-15-18-6-4-5-7-19(18)16-24(22)31-2/h4-9,15-17H,3,10-14H2,1-2H3,(H,27,29)

InChI Key

APHZLIAURGHNIQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)N4CCOCC4

Origin of Product

United States

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